Compound Description: ADX47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5) []. This compound exhibits preclinical antipsychotic-like and procognitive activities []. ADX47273 has been shown to enhance N-methyl-d-aspartate receptor function and is suggested as a potential treatment for schizophrenia [].
Compound Description: This compound is a benzopyran derivative incorporating a 3-phenyl-1,2,4-oxadiazol-5-yl substituent []. The molecule is reported to exist in its enol form, stabilized by an intramolecular hydrogen bond forming a six-membered pseudo-ring [].
Compound Description: This compound is synthesized through a reaction between methyl (2-{[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)acetate and N,N-dimethylformamide dimethyl acetal []. The crystal structure reveals intramolecular C—H⋯O and C—H⋯N interactions and intermolecular C—H⋯π interactions [].
Compound Description: Synthesized from methyl (2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)acetate and N,N-dimethylformamide dimethyl acetal, this compound features a complex structure with multiple functional groups []. The molecule exhibits intramolecular C—H⋯O and C—H⋯N hydrogen bonds, as well as intermolecular C—H⋯π and C—H⋯O interactions in its crystal structure [].
2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915) []
Compound Description: BI 665915 is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor with an IC50 of less than 10 nM []. This compound also potently inhibits LTB4 synthesis in human whole blood (IC50 < 100 nM) []. BI 665915 possesses favorable pharmacokinetic properties and a low risk of drug-drug interactions [].
Compound Description: This compound, a product of the reaction between methyl 2-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl acetate and N,N-dimethylformamide dimethyl acetal, is characterized by a complex structure with several functional groups []. Intramolecular C—H⋯O and C—H⋯N hydrogen bonds and intermolecular C—H⋯π interactions are observed in its crystal structure [].
Compound Description: This compound is a product of the reaction between methyl (2-hydroxyphenyl)acetate and 5-chloromethyl-3-(2-chlorophenyl)1,2,4-oxadiazole []. The crystal structure is characterized by a weak intramolecular C—H⋯N hydrogen bond and intermolecular C—H⋯O and C—H⋯π interactions [].
Compound Description: This compound represents a novel thieno[2,3-d]pyrimidine derivative incorporating a 1,2,4-oxadiazole ring []. This compound and its p-methylbenzyl derivative, along with several other thieno[2,3-d]pyrimidine derivatives, displayed antifungal activity against Candida albicans [].
Compound Description: This series of compounds represents thieno[2,3-d]pyrimidine derivatives with a 3-phenyl-1,2,4-oxadiazol-5-yl substituent at the 6-position []. These compounds were synthesized and evaluated for their antimicrobial activity [].
Compound Description: This series of compounds represents another group of thieno[2,3-d]pyrimidine derivatives incorporating the 3-phenyl-1,2,4-oxadiazol-5-yl moiety []. These compounds, synthesized and screened for antimicrobial activity, were found to exhibit antifungal activity against Candida albicans [].
Compound Description: This thieno[2,3-d]pyrimidine derivative features a 3-phenyl-1,2,4-oxadiazol-5-yl substituent and a phenylacetamide group []. This compound displayed antibacterial activity against Staphylococcus aureus and Bacillus subtilis [].
Compound Description: This compound is prepared by reacting methyl 2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate with N,N-dimethylformamide dimethyl acetal []. Short intramolecular C—H⋯O contacts are observed in its molecular structure [].
Compound Description: This compound is a quinoline derivative featuring a 3-phenyl-1,2,4-oxadiazol-5-ylmethoxy substituent at the 8-position []. The crystal structure is stabilized by O—H⋯N and C—H⋯O hydrogen-bonding interactions, including interactions with the water molecule of hydration [].
Compound Description: This compound serves as a parent structure for a series of thieno[2,3-d]pyrimidine derivatives investigated for their antimicrobial activity []. It features a benzimidazole group at the 6-position of the thieno[2,3-d]pyrimidine scaffold [].
Relevance: Although this compound does not contain the 1,2,4-oxadiazole ring system present in N-ethyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, it is related by its use in developing derivatives that include the 1,2,4-oxadiazol-5-ylmethyl substituent []. This suggests a potential interest in exploring the biological effects of combining these structural motifs, though the specific structure of 6-(1H-Benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one itself is significantly different from the target compound.
6-(1H-Benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents []
Compound Description: This series of compounds represents derivatives of the parent 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one, modified with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents []. These modifications were aimed at enhancing the antimicrobial activity of the parent compound [].
Compound Description: This series of compounds represents 1,2,4-oxadiazole derivatives substituted at the 3 or 5 position with an aldoxime group []. These compounds were investigated as potential reactivators of organophosphate-inhibited acetylcholinesterase (AChE) [].
1,2,4-Oxadiazole-5(3)-thiocarbohydroximates []
Compound Description: This series of compounds represents another group of 1,2,4-oxadiazole derivatives, characterized by a thiocarbohydroximate group at the 5-position of the oxadiazole ring []. These compounds were also investigated for their ability to reactivate organophosphate-inhibited acetylcholinesterase (AChE) [].
Compound Description: This compound, synthesized via a reaction between 2-chloro-N-(2,6-dimethylphenyl)acetamide and 5-(2-hydroxyphenyl)-3-(4-fluorophenyl)phenyl-1,2,4-oxadiazole, is characterized by its acetamide and phenoxy linker groups attached to the core oxadiazole structure [].
Compound Description: This compound is an oxadiazole derivative containing a phenylhydrazonoethanoate group at the 5-position of the oxadiazole ring []. The molecule is reported to be approximately planar [].
Compound Description: This compound, prepared by reacting ethyl 2-(1H-1,2,4-triazol-1-yl)acetate with hydrazine and phenyl isothiocyanate, contains two triazole rings linked by a methylene bridge []. Its molecular structure is stabilized by an intermolecular N—H⋯N hydrogen bond and C—H⋯π interactions [].
Compound Description: This series of bi-heterocyclic propanamides is characterized by a 1,3,4-oxadiazole ring linked to a thiazole ring via a methylene bridge []. These compounds exhibited potent urease inhibitory activity and low cytotoxicity [].
Compound Description: This compound is an anthranilic diamide analogue containing a 1,2,4-oxadiazole ring []. It displayed 100% mortality against Plutella xylostella at 100 mg L−1 [].
5-Chloro-2-methoxy-N-(2-(4-methoxy-3-ethylaminothiocarbonylaminosulfonylphenyl)ethyl)benzamide sodium salt []
Compound Description: This compound is a benzamide derivative with a complex sulfonamide side chain incorporating a thiocarbonylaminosulfonyl group []. The sodium salt of this compound has been investigated for its crystalline forms [].
Compound Description: This compound is an oxadiazole derivative containing a p-tolyl group at the 3-position and a complex substituent at the 4-position of the oxadiazole ring []. The molecule is stabilized by intra- and intermolecular hydrogen bonds [].
Compound Description: This compound is a complex heterocycle containing a triazolopyrimidine core, a thiophene ring, and a nitrophenyl substituent []. It exhibited potent in vitro antitumor activities against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines [].
Compound Description: This compound is a sydnone derivative containing a 1,2,4-triazole ring linked to the sydnone core via a thioacetyl linker []. It features a 4-methoxyphenyl group on the sydnone ring and a 4-chloroanilinomethyl substituent on the triazole ring [].
Compound Description: Compound 7 is a potent dual PI3K/mTOR inhibitor with nanomolar potency []. It exhibits good cellular growth inhibition and has shown promise as a potential target for cancer therapy [].
Compound Description: APD791 is a highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist developed as a potential treatment for arterial thrombosis [, ]. It exhibits potent antiplatelet activity and favorable pharmacokinetic properties [, ].
Compound Description: This group of compounds consists of thieno[2,3-d]pyrimidine derivatives substituted with a 5-phenyl-1,3,4-oxadiazol-2-yl group at the 6-position and an alkyl group at the 1-position []. These compounds were synthesized and evaluated for their antimicrobial activity [].
Compound Description: This compound is a benzamide derivative containing both a thiazole and a 1,3,4-oxadiazole ring []. The compound showed significant antibacterial activity [].
4-Methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (4i) and N-(5-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamilde (4p) []
Compound Description: Compounds 4i and 4p are 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety []. They exhibited promising nematocidal activity against Bursaphelenchus xylophilus [].
Compound Description: This group of compounds consists of benzothiazole derivatives containing a pyrazole ring linked by a methylene bridge []. These compounds were synthesized and evaluated for their biological activity [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.